1-(10H-Phenothiazin-2-yl)propan-1-one
Overview
Description
Synthesis Analysis
- Phenothiazines, including derivatives like 1-(10H-Phenothiazin-2-yl)propan-1-one, are synthesized using various methods. For example, a series of 1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-ones were synthesized by condensation of different chlorides with 2-substituted phenothiazines, demonstrating the versatility of synthetic approaches (Bansode, Dongre, & Dongre, 2009).
Molecular Structure Analysis
- The molecular structure of phenothiazine derivatives is characterized by a tricyclic system containing nitrogen and sulfur atoms. The crystal structure of related compounds, such as 10-(2-methyl-4-phenyl-1H-inden-6-yl)-10H-phenothiazine, displays complex arrangements including isomeric molecules and enantiomeric pairs, indicating a rich structural diversity (Nikulin, Voskoboynikov, & Suponitsky, 2008).
Chemical Reactions and Properties
- Phenothiazine derivatives undergo various chemical reactions, such as acetalization under different conditions, revealing insights into their reactivity and potential for modification. These reactions can lead to derivatives with distinctive properties like daylight fluorescence (Gaina et al., 2012).
Physical Properties Analysis
- Compounds like 10-(prop-1-yn-1-yl)-10H-phenothiazine 5,5-dioxide exhibit unique physical properties such as anomalous chemical shifts, which can be explained by intramolecular interactions. These observations contribute to a deeper understanding of the physical characteristics of phenothiazine derivatives (Umezono & Okuno, 2013).
Chemical Properties Analysis
- The synthesis of 4-aryl-3-chloro-2-oxo-N-[3-(10H-phenothiazin-10-yl)propyl]azetidine-1-carboxamides showcases the chemical versatility of phenothiazine derivatives. These compounds' structures, confirmed by various spectroscopic techniques, highlight the complex chemical properties of phenothiazine derivatives (Sharma, Samadhiya, Srivastava, & Srivastava, 2012).
Scientific Research Applications
1. Medicinal Chemistry
- Summary of Application : The molecular hybridization approach has been used to develop compounds with improved efficacy by combining two or more pharmacophores of bioactive scaffolds . In this context, hybridization of various relevant pharmacophores with phenothiazine derivatives has resulted in pertinent compounds with diverse biological activities .
- Results or Outcomes : The development of new drugs or drug candidates based on the phenothiazine system has been a promising approach due to the diverse activities associated with this tricyclic system . The pharmacological actions of phenothiazine hybrids include promising antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, analgesic and multi-drug resistance reversal properties .
2. Organic Electronics
- Summary of Application : 1,3,5-Tri(10H-phenothiazin-10-yl)benzene (3PTZ), which contains the 1-(10H-Phenothiazin-2-yl)propan-1-one unit, has unique redox and photoresponsive properties . It has been used as the p-type redox center of organic battery cathode materials and room temperature phosphorescence (RTP) materials .
- Results or Outcomes : The use of 3PTZ has resulted in the development of organic electronic devices with improved performance .
3. Antibacterial and Antifungal Activity
- Summary of Application : A series of 1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one was synthesized and tested for their antibacterial and antifungal activities .
4. Chemical Synthesis
Safety And Hazards
The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335. The precautionary statements are P261-P280-P301+P312-P302+P352-P305+P351+P3381.
Future Directions
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specialized databases or scientific literature.
properties
IUPAC Name |
1-(10H-phenothiazin-2-yl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NOS/c1-2-13(17)10-7-8-15-12(9-10)16-11-5-3-4-6-14(11)18-15/h3-9,16H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGPHJNCOZQFAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50238816 | |
Record name | 1-(10H-Phenothiazin-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(10H-Phenothiazin-2-yl)propan-1-one | |
CAS RN |
92-33-1 | |
Record name | 1-(10H-Phenothiazin-2-yl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92-33-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Propionylphenothiazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092331 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(10H-Phenothiazin-2-yl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50238816 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(10H-phenothiazin-2-yl)propan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.954 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-PROPIONYLPHENOTHIAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Y1069S49S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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